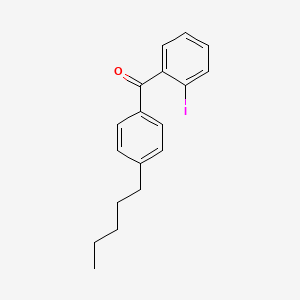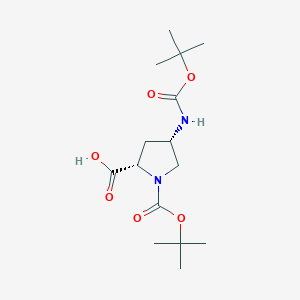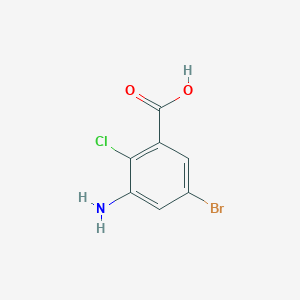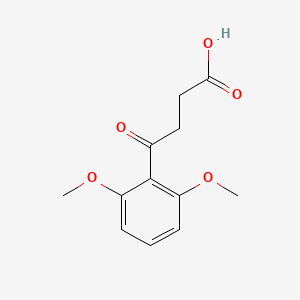
4,6-dichloropyridin-2(1H)-one
説明
4,6-dichloropyridin-2(1H)-one, also known as 4,6-DCPDO, is a chemical compound containing a pyridin-2(1H)-one ring system with two chlorine atoms attached to the 6-position. It is a white crystalline solid with a melting point of 149-150 °C and a molecular weight of 205.56 g/mol. 4,6-DCPDO has been widely studied due to its potential applications in a variety of fields, including organic synthesis, drug discovery, and biochemistry.
科学的研究の応用
Organopalladium(II) Complexes and Catalysis
Research by Isobe et al. (1986) explored the oxidative addition reactions of dichloropyridines with tetrakis(triphenylphosphine)palladium(0), leading to the formation of stable organopalladium(II) complexes. These complexes were found to catalyze cross-coupling reactions, highlighting their potential in catalysis and organic synthesis (Isobe, Nanjo, Nakamura, & Kawaguchi, 1986).
Non-Covalent Interactions in Thioureas
Zhang et al. (2018) synthesized thioureas using dichloropyrimidine derivatives. They investigated non-covalent interactions, such as hydrogen bonds and van der Waals interactions, within these compounds. This research is significant for understanding molecular interactions and designing molecules with specific properties (Zhang, Huang, Qiao, Zhang, Cao, Ding, Hang, Qin, Song, et al., 2018).
Selective Functionalization Strategies
Marzi, Bigi, and Schlosser (2001) studied selective functionalization strategies for various dichloropyridines, including 4,6-dichloropyridin-2(1H)-one. Their research provides insights into achieving site-selective chemical modifications, crucial for synthesizing complex organic molecules (Marzi, Bigi, & Schlosser, 2001).
Building Blocks in Organic Synthesis
Figueroa‐Pérez et al. (2006) demonstrated that 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine, a related compound, is a versatile building block for synthesizing substituted 7-azaindole derivatives. This suggests similar potential for this compound in organic synthesis (Figueroa‐Pérez, Bennabi, Schirok, & Thutewohl, 2006).
Light-E
mitting and Spontaneous Emission PropertiesZarins et al. (2020) investigated a series of compounds containing pyridine derivatives for their potential as light-emitting mediums. Their research on the photoluminescence properties of these compounds, including those related to dichloropyridine, is relevant for the development of novel light-emitting materials (Zarins, Pervenecka, Misiņa, Lazdoviča, Balodis, Vembris, & Kokars, 2020).
Triarylpyridine Synthesis
Maleki (2015) described new methods for synthesizing triarylpyridines, which are important due to their biological and pharmaceutical properties. The synthesis involved derivatives of dichloropyridine, indicating the compound's utility in creating biologically active molecules (Maleki, 2015).
Nucleophilic Substitution Studies
Chapyshev (1999) conducted research on the nucleophilic substitution reactions of dichloropyridines, providing valuable insights into the reactivity of these compounds. Such studies are fundamental for understanding the chemical behavior of this compound and its derivatives (Chapyshev, 1999).
Regiochemical Substitution
Schlosser, Bobbio, and Rausis (2005) investigated the regioselective substitution of dichloropyridines, demonstrating how to control the site of reaction in these molecules. This research has significant implications for designing specific chemical reactions involving this compound (Schlosser, Bobbio, & Rausis, 2005).
作用機序
Target of Action
The primary target of 4,6-dichloropyridin-2(1H)-one is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits these processes, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The inhibition of FGFRs affects several signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . By inhibiting FGFRs, this compound disrupts these pathways, leading to a decrease in tumor growth and progression .
Pharmacokinetics
It is known that the compound has a low molecular weight , which could potentially enhance its bioavailability
Result of Action
In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of these cells . These results suggest that the compound could have potent anti-cancer effects.
特性
IUPAC Name |
4,6-dichloro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO/c6-3-1-4(7)8-5(9)2-3/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCAMLFCVLYRMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(NC1=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20617730 | |
| Record name | 4,6-Dichloropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68963-75-7 | |
| Record name | 4,6-Dichloropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1321347.png)







![Hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1321367.png)

